N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan
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Overview
Description
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan is a complex organic compound that combines the structural features of coumarin and tryptophan derivatives. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan typically involves multiple steps. One common approach is to start with the synthesis of [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, which can be achieved through the reaction of 4-butyl-2-oxo-2H-chromen-7-ol with chloroacetic acid under basic conditions . This intermediate is then coupled with 5-hydroxytryptophan using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling step and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones under strong oxidizing conditions.
Substitution: The hydroxyl group in the tryptophan moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted tryptophan derivatives.
Scientific Research Applications
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
- [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- N-(5-hydroxy-1H-indol-3-yl)acetamide
Uniqueness
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan is unique due to its combined structural features of coumarin and tryptophan derivatives, which confer distinct biological activities and potential therapeutic applications . Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C26H26N2O7 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H26N2O7/c1-2-3-4-15-10-25(31)35-23-12-18(6-7-19(15)23)34-14-24(30)28-22(26(32)33)9-16-13-27-21-8-5-17(29)11-20(16)21/h5-8,10-13,22,27,29H,2-4,9,14H2,1H3,(H,28,30)(H,32,33) |
InChI Key |
PILODEJWJAFZST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CNC4=C3C=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
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